N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
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Overview
Description
N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a benzyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of 2-methoxyphenylpiperazine with benzyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonyl carbon of benzyl chloroacetate, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include dichloromethane and ethanol, and the reaction is often carried out at elevated temperatures to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. It is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxyphenyl and benzyl groups contribute to its binding affinity and selectivity for alpha1-adrenergic receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)23-13-11-22(12-14-23)16-20(24)21-15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIRTDLLXFAYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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